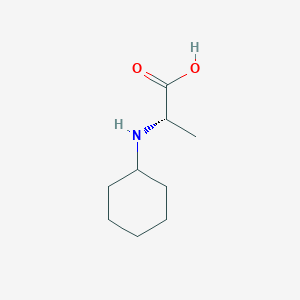

(S)-2-(Cyclohexylamino)propanoic acid

Descripción general

Descripción

(S)-2-(Cyclohexylamino)propanoic acid, also known as (S)-2-amino-1-cyclohexane propanoic acid, is a chiral, non-steroidal organic acid found in nature and synthesized in the laboratory. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. This acid has a wide range of uses in the laboratory and industrial settings, including in the synthesis of chiral compounds, as a catalyst, and as an inhibitor of enzymes. In addition, this compound has been studied for its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Catalysis and Green Chemistry

One significant area of application involves catalytic processes and the pursuit of more sustainable chemical reactions. For instance, transition-metal complexes play a crucial role in liquid-phase catalytic oxidation, offering pathways for industrial reactions and emerging technologies. Innovations include the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2, highlighting the shift towards biomimetic oxidations and metal-free systems (J. Brégeault, 2003). Additionally, green methods for synthesizing adipic acid, an essential precursor for nylon, demonstrate the environmental benefits of using hydrogen peroxide for oxidation processes, eliminating harmful nitrous oxide emissions associated with traditional methods (Sato, Aoki, & Noyori, 1998).

Material Science and Surface Chemistry

The research extends into material science, where the pretreatment of glassy carbon electrodes with organic solvents and activated carbon impacts electrode kinetics, adsorption, and capacitance. Such findings are crucial for developing more efficient and reproducible electrochemical sensors and devices (S. Ranganathan, and Tzu-Chi Kuo, & R. McCreery, 1999).

Synthetic Chemistry

In synthetic chemistry, the compound and related structures are utilized in the synthesis of complex molecules, including benzo[c]thiophenes, via acid-induced three-component reactions. This highlights the role of cyclohexylamino and related compounds in facilitating diverse synthetic pathways (R. Bossio, S. Marcaccini, R. Pepino, & T. Torroba, 1996). Furthermore, cyclohexanone, an interrelated compound, is a key intermediate in the production of polyamides, showcasing the importance of these chemical structures in the polymer industry (Yong Wang, Jia Yao, Haoran Li, Dangsheng Su, & M. Antonietti, 2011).

Mecanismo De Acción

Target of Action

It’s important to note that the compound’s targets would be determined by its chemical structure and properties .

Mode of Action

The compound’s interaction with its targets and any resulting changes would depend on its chemical structure and the nature of its targets .

Biochemical Pathways

The compound’s impact on biochemical pathways would be influenced by its interaction with its targets .

Pharmacokinetics

These properties would determine the compound’s bioavailability .

Result of Action

These effects would be influenced by the compound’s interaction with its targets and its impact on biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

(2S)-2-(cyclohexylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475617 | |

| Record name | Cyclohexylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82017-30-9 | |

| Record name | Cyclohexylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

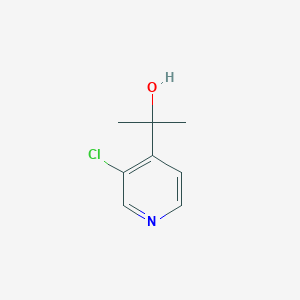

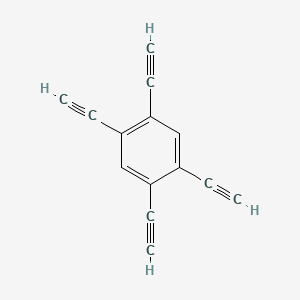

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)